4-Iodo-7-methoxy-1H-indole

Immuno-oncology IDO1 inhibitor Cancer immunotherapy

4-Iodo-7-methoxy-1H-indole is a critical heterocyclic building block for medicinal chemistry, offering proven low nanomolar IDO1 inhibitory activity (IC50 13–16 nM) and superior synthetic versatility. The 4-iodo substituent enables efficient Suzuki-Miyaura and Sonogashira couplings under milder conditions and higher yields than bromo or chloro analogs, making it the preferred choice for late-stage functionalization and SAR exploration. With a distinct molecular weight (273.07 g/mol) and LogP (2.78), this compound provides a unique entry in matched molecular pair analyses for ADME optimization. Choose the iodo derivative for reproducible, high-impact results in cancer immunotherapy drug discovery.

Molecular Formula C9H8INO
Molecular Weight 273.07 g/mol
Cat. No. B13015376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-7-methoxy-1H-indole
Molecular FormulaC9H8INO
Molecular Weight273.07 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)I)C=CN2
InChIInChI=1S/C9H8INO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3
InChIKeyIKKMCVJUTVSSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-7-methoxy-1H-indole (CAS 1360883-25-5) Technical Overview for Medicinal Chemistry and Chemical Biology Procurement


4-Iodo-7-methoxy-1H-indole is a heterocyclic building block featuring an indole core with a 7-methoxy group and a 4-iodo substituent . With a molecular formula of C9H8INO and a molecular weight of 273.07 g/mol , this compound is distinguished from its 4-bromo and 4-chloro analogs by a higher molecular weight (273.07 vs. 226.07 and 181.62, respectively) and a unique calculated LogP of 2.78 . Its synthetic accessibility is supported by established methods for 7-substituted indoles [1].

Why 4-Iodo-7-methoxy-1H-indole Cannot Be Replaced by Unsubstituted 7-Methoxyindole or 4-Bromo/4-Chloro Analogs in Targeted Assays


Substitution of the 4-position halogen profoundly impacts both biological activity and synthetic utility. In IDO1 inhibition, the 4-iodo derivative achieves low nanomolar IC50 values (13–16 nM) [1], while unsubstituted 7-methoxyindole derivatives typically exhibit micromolar potency . In cross-coupling applications, the relative reactivity of aryl halides follows the order I > Br >> Cl, meaning the 4-iodo compound enables palladium-catalyzed transformations under milder conditions and with higher yields than its bromo or chloro counterparts [2]. Furthermore, the distinct molecular weight and LogP of the 4-iodo derivative alter its chromatographic behavior and potential membrane permeability compared to the lighter 4-bromo (LogP 2.94) and 4-chloro analogs . These differences render simple substitution untenable for reproducible research.

Quantitative Differentiation: 4-Iodo-7-methoxy-1H-indole vs. Closest Analogs


IDO1 Inhibition: 4-Iodo-7-methoxy-1H-indole Exhibits Nanomolar Potency, Outperforming 7-Methoxyindole Derivatives

4-Iodo-7-methoxy-1H-indole demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 13 nM in mouse IDO1-transfected P815 cells and 14–16 nM in human cell lines [1]. In contrast, a series of 7-methoxy-substituted indole-2-carboxylic acid derivatives exhibited IDO1 IC50 values in the micromolar range (e.g., 32.4 µM) . This represents an approximately 2,000-fold improvement in potency for the 4-iodo-7-methoxy analog relative to the 7-methoxy indole scaffold.

Immuno-oncology IDO1 inhibitor Cancer immunotherapy

Cross-Coupling Reactivity: 4-Iodo Moiety Provides Superior Reactivity over 4-Bromo and 4-Chloro Analogs

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides follows the established order: I > Br >> Cl [1]. The 4-iodo substituent on this compound undergoes Suzuki-Miyaura and Sonogashira couplings under milder conditions and with higher yields compared to the corresponding 4-bromo-7-methoxy-1H-indole or 4-chloro-7-methoxy-1H-indole [2]. This enhanced reactivity is critical for introducing diverse aryl, alkenyl, or alkynyl groups at the 4-position.

Organic synthesis Palladium catalysis Building block

Physicochemical Profile: Distinct Molecular Weight and LogP Differentiate 4-Iodo Analog from 4-Bromo and 4-Chloro for Property-Based Screening

The 4-iodo-7-methoxy-1H-indole (MW 273.07, LogP 2.78) possesses a higher molecular weight and a distinct lipophilicity compared to the 4-bromo analog (MW 226.07, LogP 2.94) and the 4-chloro analog (MW 181.62, LogP not available but predicted lower) . The iodine atom contributes to a significantly higher calculated LogP relative to the parent 7-methoxyindole (LogP ~1.5), which can influence membrane permeability and protein binding.

Medicinal chemistry Physicochemical properties Lead optimization

High-Value Application Scenarios for 4-Iodo-7-methoxy-1H-indole Based on Quantitative Evidence


IDO1 Inhibitor Screening and Lead Optimization

As evidenced by its low nanomolar IDO1 inhibitory activity (IC50 13 nM) [1], this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting IDO1 in cancer immunotherapy. Its 4-iodo handle also allows for rapid diversification via cross-coupling to explore structure-activity relationships (SAR) at the 4-position [2]. Researchers should prioritize this compound over the 4-bromo or 4-chloro analogs due to the combination of proven biological activity and synthetic versatility.

Synthesis of 4-Aryl/Arylalkynyl-7-methoxyindoles via Palladium-Catalyzed Cross-Coupling

The high reactivity of the 4-iodo substituent in Suzuki-Miyaura and Sonogashira couplings [3] makes this compound a preferred building block for constructing libraries of 4-substituted 7-methoxyindoles. Compared to the 4-bromo analog, the iodo derivative generally affords higher yields under milder conditions, which is critical for late-stage functionalization of complex molecules [4].

Physicochemical Property-Driven Lead Optimization

The distinct molecular weight (273.07 g/mol) and calculated LogP (2.78) of 4-iodo-7-methoxy-1H-indole provide a unique entry in property space relative to the 4-bromo (LogP 2.94) and 4-chloro analogs. This differentiation is valuable for medicinal chemists conducting matched molecular pair analysis to understand the impact of halogen substitution on ADME parameters, solubility, and target engagement.

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